molecular formula C10H9N3O3 B7725228 2-(7-amino-2-oxo-8H-1,8-naphthyridin-4-yl)acetic acid

2-(7-amino-2-oxo-8H-1,8-naphthyridin-4-yl)acetic acid

Cat. No.: B7725228
M. Wt: 219.20 g/mol
InChI Key: SCRPOFISSCKDFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(7-amino-2-oxo-8H-1,8-naphthyridin-4-yl)acetic acid is a heterocyclic compound that belongs to the class of 1,8-naphthyridines. This compound is characterized by its unique structure, which includes a naphthyridine core with an amino group at the 7th position and an acetic acid moiety at the 4th position. The presence of these functional groups imparts significant biological and chemical properties to the compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-amino-2-oxo-8H-1,8-naphthyridin-4-yl)acetic acid can be achieved through several synthetic routes. One common method involves the condensation of 2,6-diaminopyridine with 3-oxo-butyraldehyde dimethyl acetal, followed by oxidation and deprotection steps . The reaction conditions typically include the use of selenium dioxide in dioxane for oxidation and hydrochloric acid for deprotection.

Industrial Production Methods

Industrial production of this compound may involve the use of multicomponent reactions (MCRs) to efficiently generate the desired molecular architecture. These reactions can be catalyzed by various reagents, such as N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) . The use of eco-friendly and atom-economical approaches is also being explored to make the production process more sustainable.

Chemical Reactions Analysis

Types of Reactions

2-(7-amino-2-oxo-8H-1,8-naphthyridin-4-yl)acetic acid undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include nitro derivatives, alcohol derivatives, and various substituted naphthyridines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(7-amino-2-oxo-8H-1,8-naphthyridin-4-yl)acetic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(7-amino-2-oxo-8H-1,8-naphthyridin-4-yl)acetic acid involves its interaction with various molecular targets and pathways. The amino group at the 7th position can form hydrogen bonds with biological macromolecules, while the acetic acid moiety can participate in ionic interactions. These interactions can disrupt the normal functioning of bacterial enzymes, leading to antibacterial effects. The compound may also inhibit the synthesis of nucleic acids, further contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(7-amino-2-oxo-8H-1,8-naphthyridin-4-yl)acetic acid is unique due to the presence of both an amino group and an acetic acid moiety, which imparts distinct chemical and biological properties. This combination of functional groups allows for a wide range of chemical modifications and interactions, making it a versatile compound for various applications.

Properties

IUPAC Name

2-(7-amino-2-oxo-8H-1,8-naphthyridin-4-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O3/c11-7-2-1-6-5(4-9(15)16)3-8(14)13-10(6)12-7/h1-3H,4H2,(H,15,16)(H3,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCRPOFISSCKDFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=O)N=C2NC(=C1)N)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C2C(=CC(=O)N=C2NC(=C1)N)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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